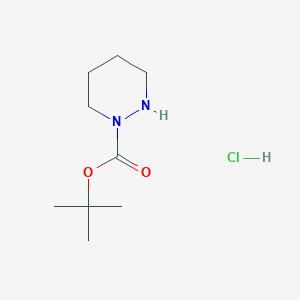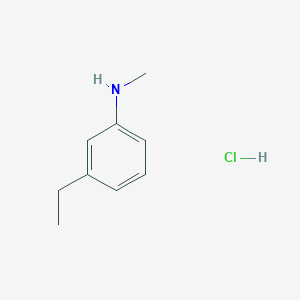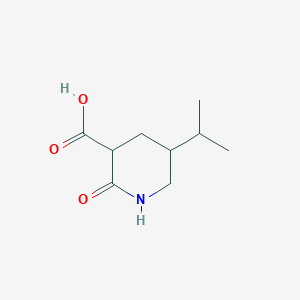
2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid involves multiple steps, including cyclization and functionalization reactions. Specific synthetic routes and reaction conditions are detailed in scientific literature, focusing on the formation of substituted piperidines .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve cost-effective and scalable processes. These methods include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity . The compound may also interact with other cellular targets, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in medicinal chemistry.
Piperidine: The parent compound of 2-Oxo-5-(propan-2-yl)piperidine-3-carboxylic acid.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-oxo-5-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
LKPCHHHGMFJZLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(C(=O)NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13234142.png)
![([2-(Chloromethyl)butoxy]methyl)benzene](/img/structure/B13234143.png)
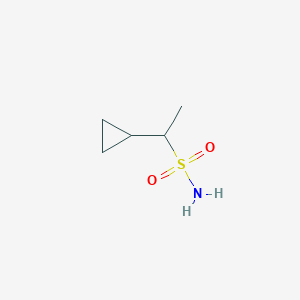

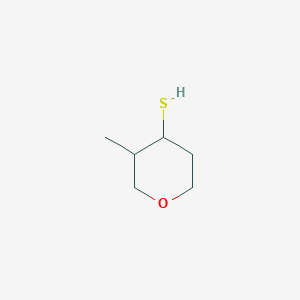

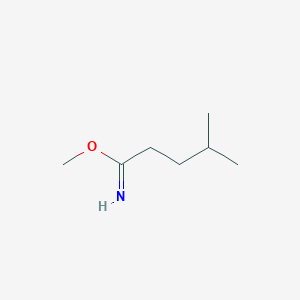

![2-(piperazin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13234193.png)
![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13234206.png)

